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molecular formula C14H15O2P B8724214 Bis(3-methylphenyl)phosphinic acid CAS No. 57906-75-9

Bis(3-methylphenyl)phosphinic acid

Cat. No. B8724214
M. Wt: 246.24 g/mol
InChI Key: DMYUIWLPXRKHAY-UHFFFAOYSA-N
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Patent
US05012002

Procedure details

In 250 ml of dehydrated diethyl ether, 102.6 g (0.6 mole) of m-bromotoluene was reacted with 15.3 g (0.64 mole) of metallic magnesium to prepare a Grignard reagent. To the resulting Grignard reagent was added dropwise 57 g (0.3 mole) of N,N-diethylamidochlorophosphate at 37° to 38° C. over a period of 2 hours. After the reaction mixture was heated at reflux for 4.5. hours, 400 ml of ice-water and 150 ml of saturated aqueous ammonium chloride were added thereto to decompose the salt. After liquid separation, 400 ml of concentrated hydrochloric acid was added to the ether layer under ice-cooling, followed by heating to remove the ether by distillation. To the residue was further added 100 ml of concentrated hydrochloric acid, and a reaction was conducted at 100° to 110° C. for 5 hours. The formed oily substance was separated from the aqueous layer, and 50 ml of a 20% aqueous solution of sodium hydroxide was added thereto to form a uniform solution. The insoluble matter was removed by extraction with toluene, and 20% sulfuric acid was added to the solution to neutralize and further to make it acidic. The precipitate thus formed was collected by filtration, washed with water, and dried to obtain 27 g of a crude product. Recrystallization from methanol yielded 25.4 g (percent yield: 34%) of di-(m-tolyl)phosphinic acid as a colorless solid having a melting point of 171.5° C.
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N,N-diethylamidochlorophosphate
Quantity
57 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
102.6 g
Type
reactant
Reaction Step Four
Quantity
15.3 g
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH3:8])[CH:5]=[CH:6][CH:7]=1.[Mg].C(N(CC)[P:13](Cl)([O-:15])=[O:14])C.[Cl-].[NH4+]>C(OCC)C>[C:4]1([CH3:8])[CH:5]=[CH:6][CH:7]=[C:2]([P:13]([C:2]2[CH:3]=[C:4]([CH3:8])[CH:5]=[CH:6][CH:7]=2)(=[O:14])[OH:15])[CH:3]=1 |f:3.4|

Inputs

Step One
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
N,N-diethylamidochlorophosphate
Quantity
57 g
Type
reactant
Smiles
C(C)N(P(=O)([O-])Cl)CC
Step Three
Name
ice water
Quantity
400 mL
Type
reactant
Smiles
Name
Quantity
150 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
102.6 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)C
Name
Quantity
15.3 g
Type
reactant
Smiles
[Mg]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4.5
CUSTOM
Type
CUSTOM
Details
After liquid separation, 400 ml of concentrated hydrochloric acid
ADDITION
Type
ADDITION
Details
was added to the ether layer under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
by heating
CUSTOM
Type
CUSTOM
Details
to remove the ether
DISTILLATION
Type
DISTILLATION
Details
by distillation
CUSTOM
Type
CUSTOM
Details
The formed oily substance was separated from the aqueous layer, and 50 ml of a 20% aqueous solution of sodium hydroxide
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to form a uniform solution
CUSTOM
Type
CUSTOM
Details
The insoluble matter was removed by extraction with toluene, and 20% sulfuric acid
ADDITION
Type
ADDITION
Details
was added to the solution
CUSTOM
Type
CUSTOM
Details
The precipitate thus formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to obtain 27 g of a crude product
CUSTOM
Type
CUSTOM
Details
Recrystallization from methanol

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1(=CC(=CC=C1)P(O)(=O)C=1C=C(C=CC1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 25.4 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 34.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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